2-Methyl-2H-indazole-7-carboxaldehyde

描述

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

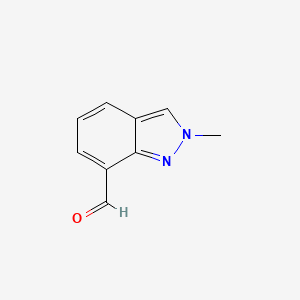

The molecular architecture of this compound is characterized by a distinctive bicyclic framework that incorporates both nitrogen heterocycles and aldehyde functionality. The compound's International Union of Pure and Applied Chemistry name is systematically designated as 2-methyl-2H-indazole-7-carbaldehyde, reflecting the specific positioning of substituents on the indazole core structure. The molecular formula C9H8N2O indicates the presence of nine carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 160.17 grams per mole.

The structural representation can be expressed through multiple chemical notation systems. The International Chemical Identifier code for this compound is 1S/C9H8N2O/c1-11-5-7-3-2-4-8(6-12)9(7)10-11/h2-6H,1H3, which provides a standardized method for describing the molecular connectivity. Additionally, the Simplified Molecular-Input Line-Entry System notation CN1C=C2C=CC=C(C2=N1)C=O offers a linear representation of the molecular structure that facilitates computational analysis and database searches.

The compound is assigned the Chemical Abstracts Service registry number 1337880-42-8, which serves as a unique identifier in chemical databases worldwide. This registration number enables precise identification and tracking of the compound across various research and commercial applications. The structural framework demonstrates a substitution pattern where a methyl group occupies position 2 of the indazole ring system, while an aldehyde functional group is located at position 7, creating specific electronic and steric effects that influence the compound's reactivity and properties.

Crystallographic Data and Conformational Analysis

The crystallographic analysis of this compound reveals important structural details regarding its solid-state organization and molecular conformation. The compound exhibits a planar arrangement due to the conjugated system within the indazole framework, which contributes significantly to its stability and reactivity characteristics. This planar configuration is crucial for understanding the compound's electronic properties and potential intermolecular interactions in crystalline form.

Physical appearance studies indicate that this compound typically manifests as a white powder under standard conditions, though variations in color from pale-yellow to yellow-brown solid have been observed depending on purity levels and storage conditions. The compound demonstrates excellent stability under normal storage conditions, with recommended storage temperatures ranging from 2 to 8 degrees Celsius to maintain optimal chemical integrity.

The conformational analysis suggests that the indazole ring system maintains its aromatic character through delocalized electron density, while the aldehyde group at position 7 creates localized electron-withdrawing effects. This electronic distribution pattern influences both the compound's chemical reactivity and its physical properties. The methyl substituent at position 2 provides steric bulk that can affect molecular packing in the solid state and influence intermolecular interactions with other chemical species.

The molecular geometry demonstrates typical bond lengths and angles consistent with aromatic heterocyclic systems. The nitrogen atoms within the indazole ring contribute to the electron density distribution and create specific sites for potential chemical interactions. These structural features are essential for understanding the compound's behavior in various chemical environments and its potential applications in synthetic chemistry.

Spectroscopic Profile (Proton Nuclear Magnetic Resonance, Carbon-13 Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound provides comprehensive insights into its electronic structure and molecular dynamics. Nuclear magnetic resonance spectroscopy serves as a primary analytical tool for confirming the compound's structure and assessing its purity. The proton nuclear magnetic resonance spectrum reveals characteristic signal patterns that correspond to the different hydrogen environments within the molecule.

The aromatic region of the proton nuclear magnetic resonance spectrum typically displays signals between 6.5 and 8.5 parts per million, corresponding to the hydrogen atoms on the indazole ring system. These signals exhibit coupling patterns that reflect the electronic environment and spatial relationships between adjacent protons. The aldehyde proton appears as a distinctive signal at approximately 10 parts per million, representing one of the most downfield resonances in the spectrum due to the electron-withdrawing nature of the carbonyl group.

The methyl group attached to nitrogen at position 2 generates a characteristic singlet in the upfield region of the spectrum, typically around 4 parts per million. This signal integrates for three hydrogen atoms and serves as a diagnostic feature for confirming the presence of the N-methyl substituent. The chemical shift of this methyl group is influenced by the electron-withdrawing nature of the nitrogen atom and the aromatic ring system.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group appears at approximately 191 parts per million, consistent with aldehydic carbon chemical shifts. The aromatic carbons generate signals between 110 and 150 parts per million, with specific chemical shifts reflecting the electronic effects of nitrogen substitution and the aldehyde substituent. The methyl carbon typically resonates around 40 parts per million, characteristic of N-methyl groups in heterocyclic systems.

Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The aldehyde carbonyl group produces a strong absorption band around 1670-1680 inverse centimeters, confirming the presence of this functional group. Aromatic carbon-carbon stretching vibrations appear in the 1500-1600 inverse centimeters region, while carbon-hydrogen stretching modes occur around 3000-3100 inverse centimeters for aromatic hydrogens and 2800-3000 inverse centimeters for aliphatic hydrogens.

Thermodynamic Properties (Melting Point, Boiling Point, Solubility)

The thermodynamic properties of this compound play crucial roles in determining its handling characteristics, storage requirements, and potential applications. Understanding these properties is essential for optimizing synthetic procedures and developing appropriate purification methods for the compound.

Solubility characteristics indicate that this compound exhibits limited water solubility due to its predominantly aromatic character and the presence of the hydrophobic indazole ring system. This reduced aqueous solubility is typical for indazole derivatives and influences the choice of solvents for synthetic and analytical procedures. The compound demonstrates enhanced solubility in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide, which are commonly employed in organic synthesis and spectroscopic analysis.

The thermal stability of the compound under standard laboratory conditions makes it suitable for various synthetic transformations and purification techniques. Storage recommendations specify maintaining the compound at temperatures between 2 and 8 degrees Celsius to ensure long-term stability and prevent decomposition. These storage conditions help preserve the chemical integrity of the aldehyde functional group, which can be susceptible to oxidation under certain conditions.

Phase transition temperatures, including melting and boiling points, provide important information for characterizing the compound and planning synthetic procedures. The crystalline nature of this compound, evidenced by its appearance as a solid powder at room temperature, indicates significant intermolecular forces that stabilize the solid state. These forces likely include aromatic stacking interactions between indazole rings and dipole-dipole interactions involving the aldehyde functional group.

The vapor pressure characteristics of the compound are relatively low at ambient temperatures, consistent with its solid-state appearance and molecular weight. This property influences the compound's handling requirements and affects considerations for analytical techniques such as gas chromatography. The thermal properties also impact the selection of appropriate heating methods for synthetic reactions involving this compound.

Tautomeric Behavior and Electronic Structure Calculations

The tautomeric behavior of this compound represents a critical aspect of its chemical behavior that influences both its reactivity patterns and stability characteristics. The indazole ring system can potentially exist in different tautomeric forms, although the N-methyl substitution at position 2 significantly stabilizes one specific tautomer and reduces the likelihood of tautomeric interconversion.

Electronic structure calculations provide valuable insights into the preferred conformation and electronic distribution within the molecule. The presence of the methyl group at nitrogen position 2 creates a substitution pattern that favors the 2H-indazole tautomer over alternative forms. This tautomeric preference has important implications for the compound's chemical reactivity and biological activity potential.

The aldehyde functional group at position 7 contributes to the overall electronic structure through its electron-withdrawing properties. This substituent creates a dipole moment within the molecule and influences the electron density distribution throughout the aromatic ring system. Computational studies suggest that the aldehyde group activates the indazole ring toward nucleophilic substitution reactions while simultaneously providing an electrophilic center for various chemical transformations.

The molecular orbital calculations reveal the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are crucial for understanding the compound's reactivity toward electrophiles and nucleophiles. The frontier molecular orbital analysis indicates that the compound possesses moderate electrophilic character due to the aldehyde group and exhibits nucleophilic sites associated with the nitrogen atoms in the indazole ring.

Density functional theory calculations provide detailed information about bond lengths, bond angles, and dihedral angles within the optimized molecular structure. These computational results complement experimental crystallographic data and help explain the observed chemical and physical properties. The calculated dipole moment reflects the asymmetric distribution of electron density caused by the aldehyde substituent and the nitrogen atoms in the heterocyclic ring.

The electronic structure analysis also reveals the extent of conjugation within the molecule and the degree of aromatic character maintained by the indazole ring system. This information is essential for predicting the compound's behavior in various chemical environments and for designing synthetic strategies that take advantage of its electronic properties. The stability of the preferred tautomeric form ensures consistent chemical behavior across different reaction conditions and analytical measurements.

Structure

2D Structure

属性

IUPAC Name |

2-methylindazole-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-5-7-3-2-4-8(6-12)9(7)10-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXOSZMXWWAOIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Indazole derivatives, a class to which this compound belongs, have been found to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk. These kinases play a crucial role in cell cycle regulation and response to DNA damage.

Mode of Action

For instance, they can inhibit kinase activity, thereby affecting cell cycle progression and DNA damage response.

Biochemical Pathways

Given the potential targets of indazole derivatives, it can be inferred that this compound may influence pathways related to cell cycle regulation and dna damage response.

Result of Action

Based on the potential targets of indazole derivatives, it can be inferred that this compound may affect cell cycle progression and the cellular response to dna damage.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of 2-Methyl-2H-indazole-7-carboxaldehyde. For instance, it is recommended to store this compound in a refrigerator, suggesting that lower temperatures may help maintain its stability.

生物活性

2-Methyl-2H-indazole-7-carboxaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Characteristics

This compound features a bicyclic indazole structure with a carboxaldehyde functional group at the 7-position. Its molecular formula is C10H8N2O, and it appears as a yellow solid with a melting point range of approximately 75-77 °C. The compound is synthesized through various methods, including transition metal-catalyzed reactions and reductive cyclization .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effects against various protozoan pathogens:

| Pathogen | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |

|---|---|---|---|

| Giardia intestinalis | < 1 | Metronidazole | 12.8 |

| Entamoeba histolytica | < 1 | Albendazole | 3.0 |

| Trichomonas vaginalis | < 1 | Metronidazole | 0.740 |

These results suggest that this compound is more potent than traditional treatments like metronidazole and albendazole against these pathogens .

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has shown anti-inflammatory potential. Selected derivatives have been evaluated for their inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation:

| Compound | COX-2 Inhibition (µM) |

|---|---|

| Compound 18 | 10 |

| Compound 21 | 10 |

| Compound 23 | 10 |

These compounds exhibited similar binding modes to known COX-2 inhibitors, suggesting their potential as anti-inflammatory agents .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The indazole ring can modulate the activity of enzymes and receptors, leading to various pharmacological effects:

- Antimicrobial Mechanism : The mechanism by which this compound acts against protozoa may involve disruption of cellular processes critical for pathogen survival.

- Anti-inflammatory Mechanism : By inhibiting COX-2, the compound may reduce the synthesis of pro-inflammatory mediators, thus alleviating inflammatory responses.

Case Studies

Several studies have highlighted the efficacy of indazole derivatives, including this compound:

- Study on Antiprotozoal Activity : A study demonstrated that derivatives of this compound were significantly more effective than metronidazole against Giardia intestinalis, with IC50 values indicating strong activity .

- Evaluation of Anti-inflammatory Effects : In vitro assays indicated that certain derivatives inhibited COX-2 activity effectively, suggesting their potential for developing new anti-inflammatory drugs .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key differences and similarities between 2-Methyl-2H-indazole-7-carboxaldehyde and selected analogs:

Key Findings :

Reactivity of Aldehyde Group :

- Both 2-IC and imidazole-2-carboxaldehyde exhibit pH-dependent hydration, forming gem-diols under acidic conditions . This behavior is critical in atmospheric and biochemical contexts but remains unexplored for this compound.

- Unlike carboxylic acid derivatives (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid), aldehydes like this compound are more prone to oxidation and nucleophilic attacks, impacting their stability in synthetic workflows .

Structural Influence on Bioactivity: The indazole core in this compound distinguishes it from imidazole-based analogs. Chloro-substituted indoles (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) demonstrate enhanced electrophilicity but lack the aldehyde-mediated reactivity critical for covalent binding in enzyme inhibition .

Safety and Handling :

- Aldehyde-containing compounds (e.g., imidazole-2-carboxaldehyde) require stringent safety protocols due to irritancy risks, whereas carboxylic acid derivatives like 7-Chloro-3-methyl-1H-indole-2-carboxylic acid are typically handled with standard lab precautions .

准备方法

Starting Material and Core Formation

The synthesis typically begins with 2-nitrobenzaldehyde or 2-bromobenzaldehyde derivatives, which provide the benzene ring with an aldehyde group at the 7-position. The nitro or bromo substituents serve as handles for further transformations to form the indazole ring.

Cyclization via Azide and Amine Condensation (Copper-Catalyzed)

A highly efficient method involves a one-pot multicomponent reaction of 2-bromobenzaldehyde, primary amines, and sodium azide under copper catalysis. This approach proceeds through consecutive C–N and N–N bond formations resulting in the indazole ring closure with high regioselectivity and yields.

- Catalysts : Copper(I) iodide (CuI) with ligands such as TMEDA or nanocatalysts like CuO nanoparticles have been employed.

- Solvent and Conditions : Dimethyl sulfoxide (DMSO) at elevated temperatures (~120°C) under nitrogen atmosphere.

- Advantages : No need for pre-synthesized starting materials, broad substrate scope, functional group tolerance, and facile product isolation by column chromatography due to distinct Rf values.

This method allows the introduction of the aldehyde group at the 7-position from the starting 2-bromobenzaldehyde and can accommodate methyl substitution at the 2-position by selecting appropriate amines or alkylation steps afterward.

Alkylation of Indazole with α-Bromocarbonyl Compounds

Another productive route involves the regioselective alkylation of indazole at the 2-position using α-bromocarbonyl compounds, which can introduce the methyl group at the 2-position.

- Challenges : Under basic conditions, alkylation often favors N-1 alkylation rather than C-2, but recent studies show that gallium/aluminium-mediated or aluminium-mediated alkylation can direct regioselectivity toward the 2-position.

- Procedure : Indazole is reacted with α-bromomethyl ketones or aldehydes under controlled conditions to afford 2-substituted indazoles.

- Post-alkylation modifications : The aldehyde group at the 7-position can be introduced or preserved depending on the starting materials and reaction conditions.

This method is particularly useful for synthesizing 2-alkenyl-2H-indazoles and can be adapted for 2-methyl derivatives.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Copper-catalyzed multicomponent | 2-bromobenzaldehyde, primary amine, NaN3, CuI, DMSO, 120°C | One-pot, broad scope, mild, high regioselectivity | Requires copper catalyst, elevated temp | 70–90 |

| Alkylation with α-bromocarbonyl | Indazole, α-bromomethyl ketone/aldehyde, Ga/Al mediation | Regioselective 2-position alkylation | Possible N-1 alkylation side products | Moderate to good (varies) |

| Cadogan cyclization | 2-nitrobenzaldehyde, aniline, P(OEt)3 | Classical method, well-established | Requires reductive conditions, limited scope | Moderate (variable) |

Detailed Research Findings

Regioselectivity Control : Recent advances in gallium/aluminium-mediated alkylation have improved the regioselectivity for 2-position substitution on indazole, overcoming the thermodynamic preference for N-1 alkylation seen in traditional methods.

Catalyst Development : Nano-catalysts such as CuO nanoparticles and Cu/aminoclay/reduced graphene oxide nanohybrids have enhanced catalytic efficiency and reusability in copper-catalyzed indazole synthesis, reducing catalyst loading and reaction time.

Functional Group Tolerance : The copper-catalyzed multicomponent approach tolerates a wide variety of functional groups, enabling the synthesis of diverse 2H-indazole derivatives with aldehyde and methyl substituents intact.

Synthetic Efficiency : One-pot protocols minimize purification steps and chemical waste, making the synthesis of this compound more practical for scale-up and pharmaceutical applications.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methyl-2H-indazole-7-carboxaldehyde, and what key reaction conditions are required?

- Methodological Answer : The compound can be synthesized via condensation reactions using 3-formyl-indazole intermediates. For example, a modified Hantzsch thiazole synthesis involves refluxing 2-aminothiazol-4(5H)-one derivatives with 3-formyl-1H-indole-2-carboxylic acid in acetic acid for 3–5 hours . Key conditions include precise stoichiometric ratios (1.0–1.1 equiv), acidic media (AcOH), and controlled reflux temperatures to ensure regioselectivity.

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the aldehyde proton (δ 9.8–10.2 ppm) and aromatic indazole protons. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies the aldehyde C=O stretch (~1700 cm⁻¹). Purity is assessed via HPLC with UV detection at 254 nm .

Q. What are the solubility and stability profiles of this compound in various solvents?

- Methodological Answer : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and methanol. Stability studies recommend storage at –20°C under inert gas (N₂/Ar) to prevent oxidation of the aldehyde group. Accelerated degradation tests under varying pH and temperature conditions can quantify shelf-life .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve the crystal structure of this compound, especially with twinned crystals?

- Methodological Answer : SHELXL (within the SHELX suite) is optimized for small-molecule refinement. For twinned data, the TWIN and BASF commands are used to model twin laws and scale batch factors. High-resolution data (d-spacing < 1.0 Å) improves the refinement of the aldehyde group’s electron density. Residual indices (R1 < 5%) and Hirshfeld surface analysis validate the model .

Q. What strategies reconcile contradictory data on the aldehyde group’s reactivity under different catalytic conditions?

- Methodological Answer : Discrepancies in coupling reactions (e.g., Suzuki-Miyaura vs. Ullmann) may arise from competing coordination modes of the aldehyde. Controlled experiments with Pd(PPh₃)₄ (for Suzuki) or CuI/ligand systems (for Ullmann) under inert conditions can isolate intermediates. Kinetic studies (e.g., in situ IR monitoring) track reaction pathways .

Q. How does computational modeling (e.g., DFT) assist in predicting electronic properties and reaction pathways?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Transition-state modeling (e.g., for aldol condensations) identifies activation barriers. Solvent effects are incorporated via the SMD continuum model .

Q. What methodologies evaluate the bioactivity of derivatives as kinase inhibitors?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing the aldehyde with amides) and testing against kinase panels (e.g., EGFR, VEGFR). IC₅₀ values are determined via fluorescence-based assays (e.g., ADP-Glo™). Molecular docking (AutoDock Vina) predicts binding modes to ATP pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。